Physicochemical Characterization of Berberine Chloride: A Technical Guide
Physicochemical Characterization of Berberine Chloride: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core physicochemical properties of berberine (B55584) chloride, an isoquinoline (B145761) alkaloid with significant therapeutic potential. A thorough understanding of these characteristics is fundamental for the development of stable, effective, and bioavailable pharmaceutical formulations. This document details its structural, solubility, spectroscopic, and crystallographic properties, supported by established experimental protocols.
Core Physicochemical Properties
Berberine chloride is a quaternary ammonium (B1175870) salt, which dictates many of its fundamental properties.[1] It is typically sourced as a yellow to orange crystalline powder.[2][3]
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈ClNO₄ | [3][4] |
| Molecular Weight | 371.82 g/mol | [4][5] |
| Appearance | Yellow to Orange Crystalline Powder | [2][3] |
| Melting Point | 200 - 206 °C (with decomposition) | [4][6][7] |
| pKa | No ionizable groups (permanently charged) | [8][9] |
| Log P (experimental) | -1.5 | [10] |
Solubility Profile
Berberine chloride is described as a hydrophilic compound.[8][10] Its solubility is temperature-dependent and significantly influenced by the solvent and buffer composition.[8][11] While it is soluble in boiling water, its solubility in cold water is slight.[4] The compound is soluble in methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO) but only slightly soluble in ethanol.[4][5][12]
A key finding is the dramatic effect of buffer salts on its aqueous solubility; for instance, its solubility is approximately 20-fold higher in a phosphate (B84403) buffer at pH 7.0 compared to other buffers like phthalate (B1215562) or borate.[8][10]
| Solvent / Medium | Solubility | Temperature | Reference |
| Water | 1.96 ± 0.11 mg/mL (5.27 ± 0.30 mM) | 25°C | [8][9] |
| Water | 8.50 ± 0.40 mM | 37°C | [9][10] |
| Methanol | >20 mg/mL | Room Temperature | [4] |
| Ethanol | >2 mg/mL | Room Temperature | [4] |
| DMSO | 74 mg/mL | 25°C | [3][4] |
| Dimethylformamide (DMF) | ~25 mg/mL | Room Temperature | [5] |
| Phosphate Buffer (pH 7.0) | 4.05 ± 0.09 mM | 25°C | [8][10][11] |
Experimental Protocol: Shake-Flask Method for Solubility Determination
The standard shake-flask method is employed to determine equilibrium solubility.[8]
-
Preparation : Add an excess amount of berberine chloride to a vial containing a known volume (e.g., 3 mL) of the desired solvent (e.g., water, buffer, or organic solvent).[8]
-
Equilibration : Tightly cap the vials and place them in a reciprocal shaking water bath. Agitate the samples continuously (e.g., at 75 rpm) at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[8]
-
Sample Processing : After equilibration, centrifuge the samples (e.g., at 3,000 rpm for 10 minutes) to separate the undissolved solid.[8]
-
Analysis : Carefully collect the supernatant and filter it through a 0.45-μm membrane filter. Dilute the filtrate appropriately and analyze the concentration of berberine chloride using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[8]
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and structure of berberine chloride.
UV-Visible Spectroscopy
Berberine chloride exhibits multiple absorption maxima (λmax) in the UV-Visible spectrum, which can vary depending on the solvent used.[5][13][14]
| Solvent | λmax (nm) | Reference |
| General | 230, 266, 348, 431 | [5] |
| Methanol | 348, 422 | [13][15] |
| Phosphate Buffer (pH 6.8) | 266, 348 | [13][14] |
| Phosphate Buffer (pH 7.4) | 275 | [16] |
-
Solvent Selection : Choose a suitable solvent in which berberine chloride is soluble and that does not absorb in the same region (e.g., methanol or a phosphate buffer).[14]
-
Stock Solution Preparation : Accurately weigh 10 mg of berberine chloride and dissolve it in a 100 mL volumetric flask with the chosen solvent to create a standard stock solution (e.g., 100 µg/mL).[13][14]
-
Calibration Curve : Prepare a series of dilutions from the stock solution to cover a linear concentration range (e.g., 10-50 µg/mL).[14]
-
Spectral Scan : Scan a working standard solution (e.g., 10 µg/mL) across the UV-Vis range (200-400 nm) against a solvent blank to determine the λmax.[14]
-
Quantification : Measure the absorbance of all standard solutions at the determined λmax. Plot absorbance versus concentration to generate a calibration curve. The concentration of unknown samples can be determined from this curve.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of berberine chloride reveals characteristic peaks corresponding to its key functional groups, confirming its molecular structure.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~2844 | Methoxyl group (-OCH₃) | [8][9] |
| ~1635 | Iminium (C=N⁺) double bond | [8][9] |
| ~1569 | Aromatic C=C bending | [8][9] |
| ~1506 | Aromatic C=C vibrations / Furyl group | [8][9] |
-
Sample Preparation : Mix a small amount of berberine chloride powder (1-2 mg) with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).
-
Grinding : Thoroughly grind the mixture in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation : Transfer the powder to a pellet-forming die and press it under high pressure using a hydraulic press to form a thin, transparent pellet.
-
Analysis : Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are definitive methods for elucidating the detailed molecular structure of berberine chloride. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or Methanol-d₄.[8][17]
-
Sample Preparation : Dissolve an appropriate amount of berberine chloride in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[8]
-
Data Acquisition : Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz).[8]
-
Data Processing : Process the acquired data using appropriate software. Chemical shifts are reported in parts per million (ppm) and are typically referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[8]
Visualized Workflows and Biological Interactions
General Workflow for Physicochemical Characterization
The logical flow for characterizing a pharmaceutical compound like berberine chloride involves a series of integrated analytical techniques.
Simplified Signaling Pathway Inhibition
Berberine exhibits anti-inflammatory and chemopreventive properties, partly by inhibiting key enzymes and transcription factors such as Cyclooxygenase-2 (COX-2) and Activator Protein 1 (AP-1).[3]
References
- 1. A new pseudopolymorph of berberine chloride: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Berberine chloride 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Berberine Chloride - LKT Labs [lktlabs.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. BERBERINE CHLORIDE CAS#: 141433-60-5 [m.chemicalbook.com]
- 7. Berberine chloride technical, = 90 AT 141433-60-5 [sigmaaldrich.com]
- 8. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. asianjpr.com [asianjpr.com]
- 14. ijcrt.org [ijcrt.org]
- 15. ijper.org [ijper.org]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. bmse001193 Berberine Chloride at BMRB [bmrb.io]
